molecular formula C10H15NO3S B13596203 Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol

Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol

Cat. No.: B13596203
M. Wt: 229.30 g/mol
InChI Key: GBDYDQFTGYNZQU-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C10H15NO3S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methanesulfonylphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methanesulfonylphenylacetic acid and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(4-methanesulfonylphenyl)-2-(methylamino)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfonylphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents used include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

1-(4-Methanesulfonylphenyl)-2-(methylamino)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonylphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The methylamino group may also play a role in modulating the compound’s biological activity by interacting with receptors or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methanesulfonylphenyl)ethan-1-ol: This compound lacks the methylamino group, which may result in different chemical and biological properties.

    2-(Methylamino)ethanol: This compound lacks the methanesulfonylphenyl group, leading to distinct reactivity and applications.

Uniqueness

1-(4-Methanesulfonylphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the methanesulfonyl and methylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C10H15NO3S/c1-11-7-10(12)8-3-5-9(6-4-8)15(2,13)14/h3-6,10-12H,7H2,1-2H3

InChI Key

GBDYDQFTGYNZQU-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

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